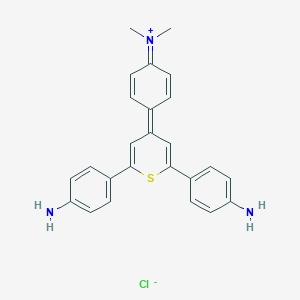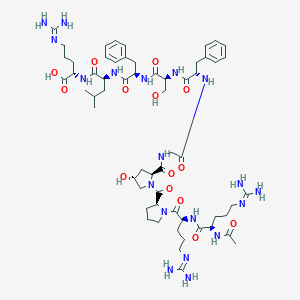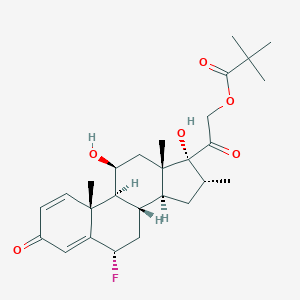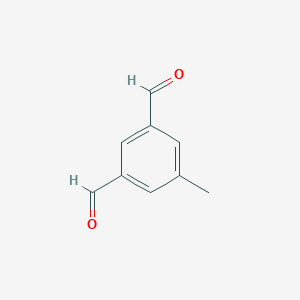
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium (BDT) is a fluorescent dye with potential applications in scientific research. BDT is an important tool for studying biological processes and has been used in a variety of research applications.
作用机制
The mechanism of action of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium involves the binding of the dye to specific molecules in biological systems, such as proteins or DNA. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium emits fluorescence when excited by light of a specific wavelength, allowing researchers to visualize the location and movement of the labeled molecules.
生化和生理效应
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been shown to have minimal biochemical and physiological effects on living cells and organisms. The dye is non-toxic and does not interfere with cellular processes. However, it is important to note that the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in research applications should be carefully monitored to ensure that the dye does not interfere with the biological systems being studied.
实验室实验的优点和局限性
The advantages of using 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in lab experiments include its high sensitivity and selectivity, as well as its compatibility with a variety of biological systems. However, there are also limitations to the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium, including its potential for photobleaching and its limited stability in aqueous solutions.
未来方向
There are several future directions for research involving 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium. One area of interest is the development of new derivatives of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium with improved stability and fluorescence properties. Another area of research is the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in combination with other fluorescent dyes to study multiple biological processes simultaneously. Additionally, 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium could be used in the development of new diagnostic tools for diseases such as cancer, where the localization and movement of specific proteins are important indicators of disease progression.
In conclusion, 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium (2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium) is a useful tool for studying biological processes in scientific research. Its high sensitivity and selectivity make it a valuable resource for researchers, and its potential for use in diagnostic tools holds promise for the future. Further research on 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium and its derivatives will continue to shed light on the complex workings of biological systems.
合成方法
The synthesis of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-bis(4-aminophenyl)thiopyrylium chloride in the presence of a base. The reaction produces 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium as a yellow solid with a high yield.
科学研究应用
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium is a useful tool for studying biological processes because of its high sensitivity and selectivity. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been used to study the localization and dynamics of proteins in living cells, as well as the interactions between proteins and other molecules.
属性
CAS 编号 |
126172-94-9 |
|---|---|
产品名称 |
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium |
分子式 |
C25H24ClN3S |
分子量 |
434 g/mol |
IUPAC 名称 |
[4-[2,6-bis(4-aminophenyl)thiopyran-4-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H23N3S.ClH/c1-28(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)29-25(16-20)19-5-11-22(27)12-6-19;/h3-16H,1-2H3,(H3,26,27);1H |
InChI 键 |
HGHDIUFFBHTMQV-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
规范 SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
同义词 |
2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium 2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium tetrafluoroboride 2,6-bis(p-aminophenyl)-4-(p-(dimethylamino)phenyl)thiopyrylium chloride AA1 cation |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)












